Specified (R)-Stereochemistry is Essential for Sacubitril Synthesis Versus Inactive (S)-Enantiomer
The synthesis of Sacubitril, a dual-acting angiotensin receptor-neprilysin inhibitor (ARNI), requires a (2R,4S)-stereochemistry. The process patents from Novartis explicitly describe the use of (2R)-methylsuccinic acid 4-methyl ester as the starting material to install the critical (2R)-methyl stereocenter [1]. Using the (S)-enantiomer would yield the diastereomeric (2S,4S)- or (2S,4R)-forms of sacubitril, which are distinct chemical entities with unknown safety and efficacy profiles, and thus are not acceptable as the active pharmaceutical ingredient.
| Evidence Dimension | Stereochemical fidelity in API synthesis |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 81025-83-4) provides the (2R)-configuration for (2R,4S)-sacubitril ethyl ester |
| Comparator Or Baseline | (S)-enantiomer (CAS 111266-27-4) would lead to a different sacubitril diastereomer |
| Quantified Difference | The (S)-enantiomer produces a non-pharmacopoeial diastereomer; the difference is absolute as they are distinct chemical entities. |
| Conditions | Multi-step synthesis of sacubitril per US 10,377,697 B2 |
Why This Matters
Procurement of the specified (R)-enantiomer is a regulatory and synthetic necessity to produce the approved form of the drug sacubitril.
- [1] Ruch, T., Schlama, T., Kleinbeck-Riniker, F. K., Martin, B., Penn, G., Venturoni, F., ... & Filipponi, P. (2019). Process and intermediates. U.S. Patent No. US 10,377,697 B2. Novartis AG. View Source
